molecular formula C16H15NOS B14360086 (4R,5S)-4-Methyl-3-phenyl-5-(phenylsulfanyl)-4,5-dihydro-1,2-oxazole CAS No. 90329-01-4

(4R,5S)-4-Methyl-3-phenyl-5-(phenylsulfanyl)-4,5-dihydro-1,2-oxazole

Cat. No.: B14360086
CAS No.: 90329-01-4
M. Wt: 269.4 g/mol
InChI Key: NWTUDTPSLCFVEX-WBMJQRKESA-N
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Description

(4R,5S)-4-Methyl-3-phenyl-5-(phenylsulfanyl)-4,5-dihydro-1,2-oxazole is a chiral compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by its unique stereochemistry and the presence of both phenyl and phenylsulfanyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-4-Methyl-3-phenyl-5-(phenylsulfanyl)-4,5-dihydro-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a β-keto ester with a thioamide in the presence of a base. The reaction conditions often include:

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
  • Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)
  • Temperature: Room temperature to reflux

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-4-Methyl-3-phenyl-5-(phenylsulfanyl)-4,5-dihydro-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The oxazole ring can be reduced to an oxazoline using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Br2, HNO3, sulfuric acid (H2SO4)

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Oxazoline derivatives

    Substitution: Brominated or nitrated phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, (4R,5S)-4-Methyl-3-phenyl-5-(phenylsulfanyl)-4,5-dihydro-1,2-oxazole is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and chiral catalysis.

Biology

In biological research, this compound may be used as a probe to study enzyme mechanisms and interactions. Its ability to undergo various chemical reactions allows researchers to modify its structure and investigate its biological activity.

Medicine

In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the oxazole ring and phenylsulfanyl group can impart biological activity, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of (4R,5S)-4-Methyl-3-phenyl-5-(phenylsulfanyl)-4,5-dihydro-1,2-oxazole involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol-containing enzymes, while the oxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4R,5S)-4-Methyl-3-phenyl-5-(phenylsulfanyl)-4,5-dihydro-1,2-oxazole can be compared with other oxazole derivatives, such as:
    • 4-Methyl-3-phenyl-5-(phenylsulfanyl)-1,2-oxazole
    • 4-Methyl-3-phenyl-5-(phenylsulfonyl)-1,2-oxazole
    • 4-Methyl-3-phenyl-5-(phenylthio)-1,2-oxazole

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both phenyl and phenylsulfanyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

90329-01-4

Molecular Formula

C16H15NOS

Molecular Weight

269.4 g/mol

IUPAC Name

(4R,5S)-4-methyl-3-phenyl-5-phenylsulfanyl-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C16H15NOS/c1-12-15(13-8-4-2-5-9-13)17-18-16(12)19-14-10-6-3-7-11-14/h2-12,16H,1H3/t12-,16+/m1/s1

InChI Key

NWTUDTPSLCFVEX-WBMJQRKESA-N

Isomeric SMILES

C[C@H]1[C@@H](ON=C1C2=CC=CC=C2)SC3=CC=CC=C3

Canonical SMILES

CC1C(ON=C1C2=CC=CC=C2)SC3=CC=CC=C3

Origin of Product

United States

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